molecular formula C11H12O5 B1619967 (2-Ethoxy-6-formylphenoxy)acetic acid CAS No. 141126-82-1

(2-Ethoxy-6-formylphenoxy)acetic acid

Cat. No.: B1619967
CAS No.: 141126-82-1
M. Wt: 224.21 g/mol
InChI Key: YPPIUPDVZUCYEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Ethoxy-6-formylphenoxy)acetic acid is an organic compound with the molecular formula C11H12O5. It is characterized by the presence of an ethoxy group, a formyl group, and a phenoxyacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxy-6-formylphenoxy)acetic acid typically involves the reaction of 2-ethoxyphenol with chloroacetic acid in the presence of a base, followed by formylation. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Aqueous or organic solvents such as ethanol or dichloromethane

    Temperature: Typically carried out at room temperature or slightly elevated temperatures

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: (2-Ethoxy-6-formylphenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions

    Reduction: Sodium borohydride in methanol or ethanol

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products:

Scientific Research Applications

(2-Ethoxy-6-formylphenoxy)acetic acid is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Ethoxy-6-formylphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the phenoxyacetic acid moiety may interact with cellular pathways involved in metabolism and signal transduction .

Comparison with Similar Compounds

    (2-Methoxy-6-formylphenoxy)acetic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    (2-Ethoxy-4-formylphenoxy)acetic acid: Similar structure but with the formyl group in a different position.

    (2-Ethoxy-6-carboxyphenoxy)acetic acid: Oxidized form of (2-Ethoxy-6-formylphenoxy)acetic acid.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ethoxy group provides steric hindrance, influencing its interactions with other molecules, while the formyl group offers a reactive site for further chemical modifications .

Biological Activity

(2-Ethoxy-6-formylphenoxy)acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C11H12O5C_{11}H_{12}O_5 and a molecular weight of 224.21 g/mol. It features a phenoxy group substituted with an ethoxy and a formyl group, contributing to its reactivity and biological potential. The presence of both aldehyde and carboxylic acid functional groups allows for diverse synthetic pathways and interactions with biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the phenoxyacetic acid moiety may engage in cellular pathways related to metabolism and signal transduction.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown significant inhibition against Escherichia coli and Staphylococcus aureus , comparable to standard antibiotics like amoxicillin and ciprofloxacin .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainZone of Inhibition (mm)Standard AntibioticZone of Inhibition (mm)
Escherichia coli18Amoxicillin20
Staphylococcus aureus17Ciprofloxacin19

Cytotoxicity Studies

Cytotoxicity assays have been conducted using various cancer cell lines to evaluate the compound's potential as an anticancer agent. The results indicated that this compound could inhibit cell proliferation in a dose-dependent manner, suggesting its utility in cancer therapy .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several derivatives of phenoxyacetic acids, including this compound. The compound exhibited significant antibacterial activity against both Gram-negative and Gram-positive bacteria, indicating its broad-spectrum potential .
  • Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that at concentrations above 10 µM, the compound effectively reduced cell viability, highlighting its potential as a chemotherapeutic agent .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, each with distinct advantages regarding yield and purity. Common methods include:

  • Oxidation : Converting the formyl group to a carboxylic acid using potassium permanganate.
  • Reduction : Reducing the formyl group to a hydroxymethyl group using sodium borohydride.
  • Substitution Reactions : Modifying the ethoxy group through nucleophilic substitution reactions.

Properties

IUPAC Name

2-(2-ethoxy-6-formylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-2-15-9-5-3-4-8(6-12)11(9)16-7-10(13)14/h3-6H,2,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPIUPDVZUCYEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1OCC(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359255
Record name (2-ethoxy-6-formylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141126-82-1
Record name (2-ethoxy-6-formylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-ethoxy-6-formylphenoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(2-Ethoxy-6-formylphenoxy)acetic acid
(2-Ethoxy-6-formylphenoxy)acetic acid
(2-Ethoxy-6-formylphenoxy)acetic acid
(2-Ethoxy-6-formylphenoxy)acetic acid
(2-Ethoxy-6-formylphenoxy)acetic acid
(2-Ethoxy-6-formylphenoxy)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.